N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological and medicinal activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide typically involves the coupling of substituted 2-amino benzothiazoles with appropriate benzoyl chlorides. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Chemical Reactions Analysis
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom in the benzothiazole ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) involved in the inflammatory response . Additionally, it can induce apoptosis in cancer cells by activating caspases and altering the balance of pro- and anti-apoptotic proteins .
Comparison with Similar Compounds
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide can be compared with other benzothiazole derivatives, such as:
N-(benzo[d]thiazol-2-yl)-2-nitrobenzamide: Known for its antimicrobial properties.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: Exhibits anti-inflammatory activity.
N-(6-methoxybenzo[d]thiazol-2-yl)-5-cyclopropylisoxazole-3-carboxamide: Used in the development of new materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-22-11-8-7-10(18)15-13(11)19-17(25-15)20-16(21)9-5-4-6-12(23-2)14(9)24-3/h4-8H,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBALGDCNCYSLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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